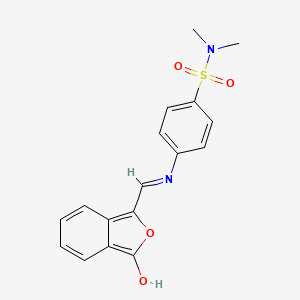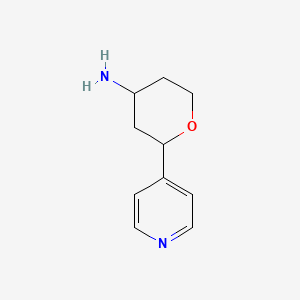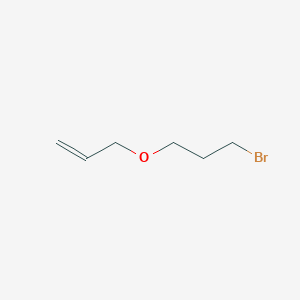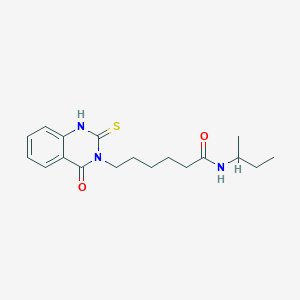
5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(N-(4-chlorophenethyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFTRinh-172 is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. The CFTR channel is a critical component of the epithelial ion transport system, which regulates the movement of ions and water across cell membranes. The malfunction of the CFTR channel has been linked to cystic fibrosis (CF), a genetic disease that affects approximately 70,000 people worldwide.
Scientific Research Applications
Environmental Impact and Fate of Chemicals
Research often focuses on the environmental impact, fate, and behavior of chemical compounds, particularly those used in industrial and consumer applications. For instance, studies on parabens and polyfluoroalkyl chemicals highlight concerns about their persistence in the environment, potential for bioaccumulation, and effects on human and ecological health. These compounds, like the one , are scrutinized for their stability, degradation pathways, and interactions with natural systems, guiding research towards understanding their long-term environmental implications (Haman et al., 2015) (Liu & Mejia Avendaño, 2013).
Antimicrobial Properties and Applications
Chemical compounds with antimicrobial properties are of significant interest, particularly those that can be used as food additives or in medical applications to prevent microbial growth. For example, chlorogenic acid has been explored for its antimicrobial activity against a wide range of organisms, making it a candidate for natural preservation methods in the food industry and potential applications in healthcare settings (Santana-Gálvez et al., 2017).
Toxicology and Environmental Safety
The toxicological profile and safety assessment of chemical compounds are crucial for their approval and use in various applications. Studies often focus on the toxicity of chlorinated hydrocarbons and related compounds, evaluating their effects on human health and the environment. This research is fundamental in setting regulatory standards and identifying safer alternatives for industrial and commercial use (Kimbrough, 1972).
properties
IUPAC Name |
5-[2-(4-chlorophenyl)ethylsulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O4S/c1-2-31-22-6-4-3-5-21(22)27-23(28)19-15-18(11-12-20(19)25)32(29,30)26-14-13-16-7-9-17(24)10-8-16/h3-12,15,26H,2,13-14H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYBLVHHPJYFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2838774.png)


![3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2838780.png)
![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate](/img/structure/B2838781.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838787.png)
![N-[4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2838788.png)


![N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2838793.png)
